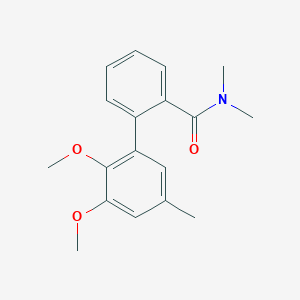
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter GABA in the brain.
Wirkmechanismus
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of GABA in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, mood, and cognition. Therefore, by increasing GABA levels, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can also have anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested to have anxiolytic and cognitive-enhancing effects, as GABA plays a crucial role in regulating anxiety, mood, and cognition. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide include its poor solubility in water and its relatively high cost, which can hinder its use in certain experimental settings.
Zukünftige Richtungen
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Therefore, future directions for research could include the development of more efficient and cost-effective synthesis methods for N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties in humans, and the evaluation of its safety and efficacy in clinical trials for various indications. Moreover, the potential of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide as a tool for studying the role of GABA in various neurological and psychiatric disorders should also be further explored.
Synthesemethoden
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by a multi-step process starting from 2-chlorobenzoic acid and 4-methoxyphenylacetic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylacetic acid to give the corresponding acid chloride. This intermediate is then treated with piperazine to yield N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. The purity of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease, respectively. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLUHLPIBAJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)


![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)

![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)